molecular formula C13H17BrN2O B1528833 3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one CAS No. 1480961-41-8

3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one

Cat. No.: B1528833
CAS No.: 1480961-41-8
M. Wt: 297.19 g/mol
InChI Key: KJUNVUNVHHGSCA-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is a chemical compound with the molecular formula C13H17BrN2O and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and two methyl groups attached to a phenyl ring, which is further connected to a piperidinone structure. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2,6-dimethylbenzaldehyde and piperidin-2-one.

    Condensation Reaction: The aldehyde group of 4-bromo-2,6-dimethylbenzaldehyde undergoes a condensation reaction with piperidin-2-one in the presence of a suitable catalyst to form an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.

Industrial Production Methods: Industrial production

Properties

IUPAC Name

3-amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-8-6-10(14)7-9(2)12(8)16-5-3-4-11(15)13(16)17/h6-7,11H,3-5,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUNVUNVHHGSCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2CCCC(C2=O)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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